![molecular formula C24H26N2O3 B5029996 N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide](/img/structure/B5029996.png)
N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide
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Overview
Description
N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide, also known as MPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPP belongs to the class of compounds known as piperidines, which have been shown to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum and has been shown to interact with various proteins involved in calcium signaling, lipid metabolism, and protein folding. N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide has been shown to enhance the activity of the sigma-1 receptor, which may lead to changes in cellular processes.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium signaling, which is important for various cellular processes, including muscle contraction, neurotransmitter release, and gene expression. N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide has also been shown to have anti-inflammatory effects, which may be related to its ability to modulate the immune system. In addition, N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide has been shown to have neuroprotective effects, which may be related to its ability to modulate the sigma-1 receptor.
Advantages and Limitations for Lab Experiments
N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the role of the sigma-1 receptor in various biological systems. However, N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide also has some limitations for lab experiments. It is not a natural compound, which may limit its relevance to physiological processes. In addition, N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide has not been extensively studied in vivo, which may limit its potential use in animal models.
Future Directions
There are several future directions for the study of N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide. One area of research is the development of analogs of N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide that have improved pharmacological properties, such as increased potency and selectivity. Another area of research is the study of the role of the sigma-1 receptor in various disease states, such as neurodegenerative diseases and cancer. Finally, the development of animal models that express the sigma-1 receptor may provide new insights into the role of this receptor in various biological systems.
Synthesis Methods
The synthesis of N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide involves several steps, including the reaction of 3-methoxybenzaldehyde with propionyl chloride to form 3-methoxyphenylpropanoyl chloride. This intermediate is then reacted with 1-(3-phenyl-2-propynoyl)-4-piperidinone to form N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide has been studied for its potential use as a tool compound in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a wide range of cellular processes, including cell survival, cell differentiation, and cell death. N-(3-methoxyphenyl)-3-[1-(3-phenyl-2-propynoyl)-4-piperidinyl]propanamide has been used to study the role of the sigma-1 receptor in various biological systems, including the nervous system, the cardiovascular system, and the immune system.
properties
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-(3-phenylprop-2-ynoyl)piperidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-22-9-5-8-21(18-22)25-23(27)12-10-20-14-16-26(17-15-20)24(28)13-11-19-6-3-2-4-7-19/h2-9,18,20H,10,12,14-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZSRTPPVYTNHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C#CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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